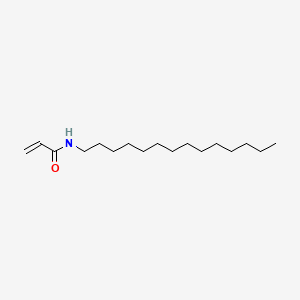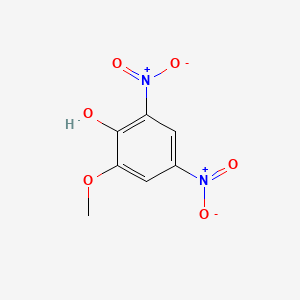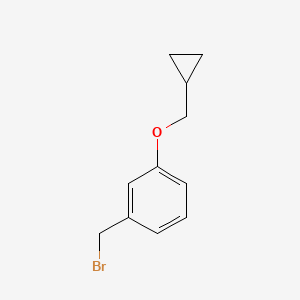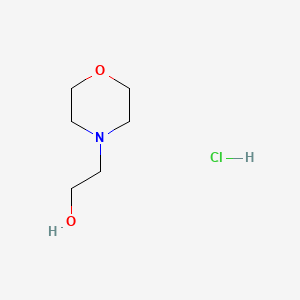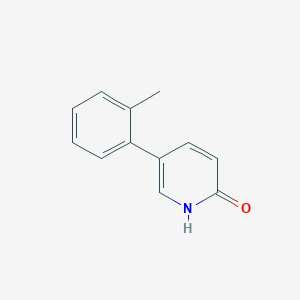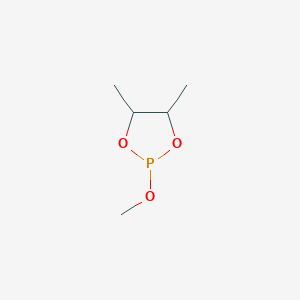
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane
Vue d'ensemble
Description
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is a cyclic phosphate compound with the molecular formula C5H11O3P. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane can be synthesized through the reaction of dimethyl phosphite with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the cyclic phosphate ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as thiocyanatoalcohols, to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphates.
Common Reagents and Conditions
Thiocyanatoalcohols: Used in substitution reactions to yield thiophosphate derivatives.
Oxidizing Agents: Employed in oxidation reactions to convert the compound into its oxidized forms.
Major Products Formed
Substituted Phosphates: Formed through substitution reactions with nucleophiles.
Oxidized Phosphates: Resulting from oxidation reactions.
Applications De Recherche Scientifique
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane involves its ability to undergo ring-opening polymerization, leading to the formation of poly(phosphoester)s. These polymers can interact with biological systems due to their biocompatibility and degradability, making them suitable for various biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane: A related compound with a similar structure but different reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane: Another cyclic phosphate with distinct chemical properties and uses.
Uniqueness
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclic phosphates. Its ability to form biodegradable polymers makes it particularly valuable in biomedical and industrial applications .
Propriétés
IUPAC Name |
2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5(2)8-9(6-3)7-4/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVNGPSAQXCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OP(O1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297348 | |
| Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41821-87-8 | |
| Record name | NSC115667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
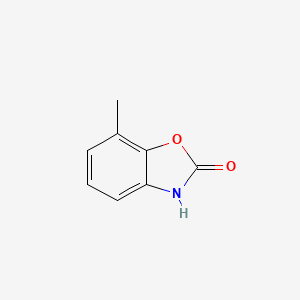
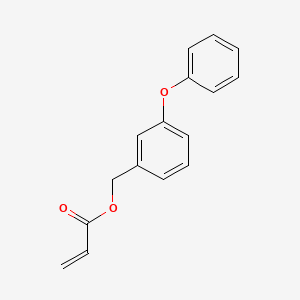

![benzenamine, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B3052398.png)
